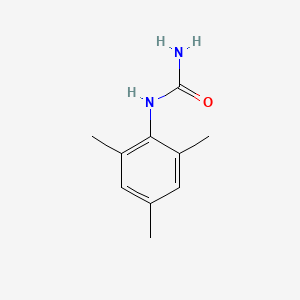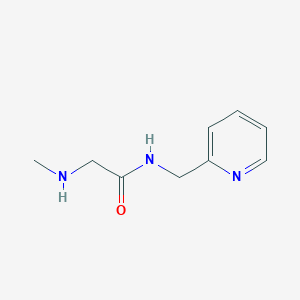
(2,4,6-Trimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,4,6-Trimethylphenyl)urea” is a chemical compound with the linear formula C10H14N2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “(2,4,6-Trimethylphenyl)urea” is represented by the linear formula C10H14N2O . For a more detailed 3D molecular structure, you may refer to specialized databases or resources .Physical And Chemical Properties Analysis
“(2,4,6-Trimethylphenyl)urea” has a molecular weight of 178.236 . More detailed physical and chemical properties, such as melting point, boiling point, and density, may be found in specialized chemical databases .Applications De Recherche Scientifique
Nonlinear Optical Applications
(2,4,6-Trimethylphenyl)urea exhibits potential in the field of nonlinear optics. Specifically, a derivative known as 2,4,6-trimethylacetanilide (246TMAA) has been synthesized and demonstrated notable properties as a nonlinear optical material. Its capacity for efficient up-conversion of infrared radiation into visible green light marks it as a candidate for applications in optical devices. The crystal synthesized has been characterized by various techniques revealing properties such as transparency in the visible and ultraviolet regions and significant optical second harmonic generation efficiency, approximately half that of the standard urea crystal (Upadhyaya & Prabhu, 2015).
Interaction with Proteins and Solvents
Urea derivatives have displayed a unique capability to interact with proteins and solvents in biochemical processes. Trimethylamine N-oxide (TMAO), a derivative, demonstrates the ability to counteract the protein denaturing effects of urea, stabilizing proteins by structuring the solvent and discouraging competition with intraprotein hydrogen bonds (Bennion & Daggett, 2004). Another study highlights the balance between TMAO and urea in their mixtures, emphasizing the dominance of volume exclusion and hydrogen bonding in the thermodynamics and solvation properties of these osmolytes, suggesting implications for their use in various biological and industrial applications (Rösgen & Jackson-Atogi, 2012).
Agricultural Implications
In agriculture, urea serves as a primary nitrogen source in delayed-flood rice production. A study investigating less volatile nitrogen sources to replace urea underlined the reduced volatilization and enhanced rice yield and nitrogen uptake when using urea with a urease inhibitor, showcasing a potential method for improving fertilizer efficiency and crop yield (Norman et al., 2009).
Hydrogen Carrier for Sustainable Energy
Urea has been identified as a potential hydrogen carrier for fuel cells, providing a sustainable and safe energy supply. Its non-toxicity, stability, and widespread availability make it an attractive option for rapid implementation in hydrogen-based energy systems. Further research into the feasibility and optimization of urea as a hydrogen carrier could contribute significantly to sustainable energy solutions (Rollinson et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2,4,6-trimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6-4-7(2)9(8(3)5-6)12-10(11)13/h4-5H,1-3H3,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXZGDFFAGQHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Trimethylphenyl)urea | |
CAS RN |
20632-31-9 |
Source


|
| Record name | (2,4,6-TRIMETHYLPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2859322.png)
![tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2859323.png)

![1-(5-chloro-2-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859327.png)
![N'-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2859328.png)
![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate](/img/structure/B2859331.png)

![3-[3-[But-3-enyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2859335.png)
![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2859336.png)
![Ethyl 2-[2-(4-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859337.png)

![Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate](/img/structure/B2859342.png)
